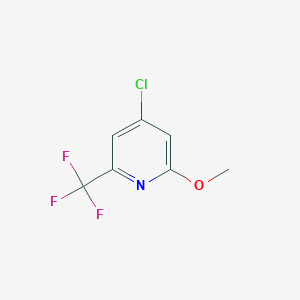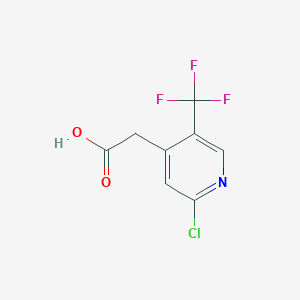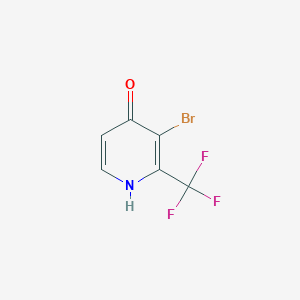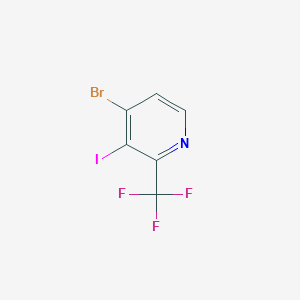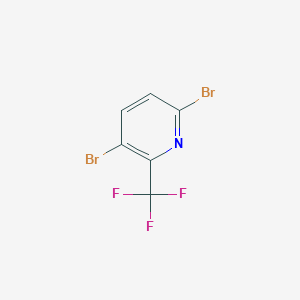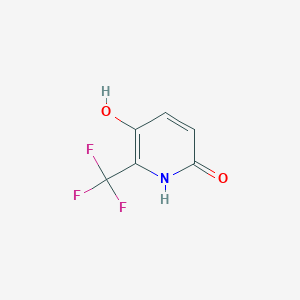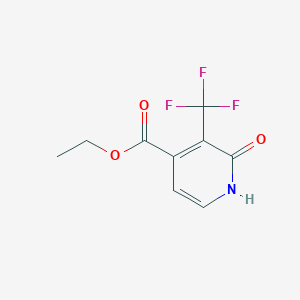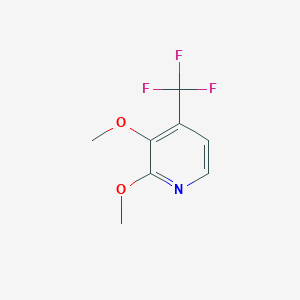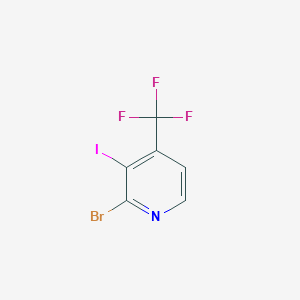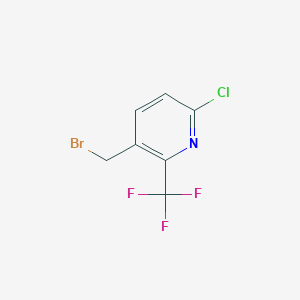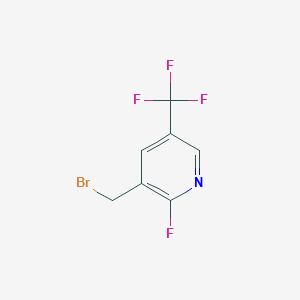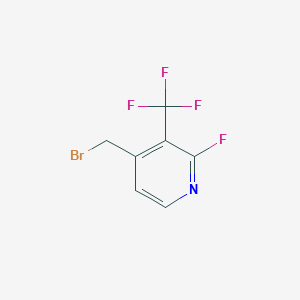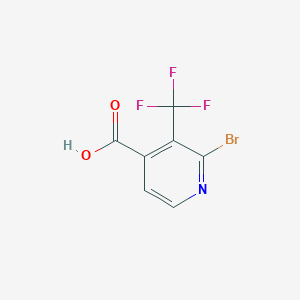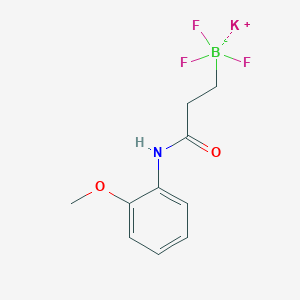
Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate
Overview
Description
Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate is a specialized organoboron compound known for its stability and reactivity in various chemical processes. This compound is part of the broader class of potassium organotrifluoroborates, which are valued for their utility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable trifluoroborate source. The general reaction can be outlined as follows:
Starting Materials: 2-methoxyphenylamine, 3-oxopropylboronic acid, potassium fluoride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.
Procedure: The boronic acid derivative is first reacted with potassium fluoride to form the potassium trifluoroborate salt. This intermediate is then coupled with 2-methoxyphenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Industrial reactors are used to maintain optimal temperature, pressure, and inert atmosphere conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to achieve high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various boron-containing products.
Reduction: It can be reduced under specific conditions to yield different organoboron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
Scientific Research Applications
Chemistry
In chemistry, potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate is widely used in:
Cross-Coupling Reactions: It serves as a nucleophilic partner in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Synthesis of Complex Molecules: It is utilized in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: This compound is explored for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various substrates.
Industry
Material Science: It is employed in the development of new materials with unique properties.
Catalysis: It acts as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism by which potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate exerts its effects involves:
Molecular Targets: It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathways: The compound can influence various biochemical pathways, leading to desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium phenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-((2-methoxyphenyl)amino)-3-oxopropyl)borate is unique due to its specific functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers:
- Enhanced Stability : Greater resistance to moisture and air.
- Versatile Reactivity : Broad applicability in various chemical reactions.
Properties
IUPAC Name |
potassium;trifluoro-[3-(2-methoxyanilino)-3-oxopropyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO2.K/c1-17-9-5-3-2-4-8(9)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOHYWYYXXGLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=CC=C1OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



